DH20931 is a novel compound identified as a growth inhibitor specifically targeting both triple-positive and triple-negative human breast cancer cell lines. Its potential therapeutic applications stem from its ability to interfere with cancer cell proliferation, making it a significant focus in oncology research. The compound has been synthesized and characterized, revealing promising biological activity against various cancer models.
DH20931 is classified as a synthetic small molecule designed for anti-cancer activity. It has been developed through a series of chemical modifications aimed at enhancing its efficacy and specificity against breast cancer cells. The compound's classification within the broader category of anti-cancer agents positions it as a candidate for further preclinical and clinical evaluations.
The synthesis of DH20931 involves multiple steps, typically including the formation of key intermediates followed by functionalization to achieve the final structure. The methods used for synthesis often rely on established organic chemistry techniques such as:
The synthesis process is optimized for yield and purity, ensuring that the final compound is suitable for biological testing. Specific details regarding the reagents, conditions (temperature, time), and purification methods are crucial for reproducibility in laboratory settings.
The molecular structure of DH20931 has been elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide insights into the arrangement of atoms within the compound, confirming its identity and purity.
DH20931 undergoes various chemical reactions that can be exploited for its biological activity. Key reactions include:
Quantitative assays, such as IC50 calculations, are used to determine the concentration at which DH20931 inhibits 50% of cell viability. This data is essential for evaluating its potency compared to other compounds.
The mechanism through which DH20931 exerts its anti-cancer effects involves several pathways:
Research indicates that DH20931's mechanism may involve modulation of gene expression related to tumor growth and survival, further emphasizing its potential as a targeted therapy.
Relevant analyses such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) may provide insights into thermal stability.
DH20931 shows promise in several scientific applications:
The timeline of DH20931's development is rooted in evolving understanding of ceramide biology. CerS2, responsible for generating very-long-chain ceramides (C22-C24), was identified as frequently downregulated in breast carcinomas. Epidemiological data revealed that CerS2 deficiency correlates with increased metastasis and reduced survival, establishing it as a high-value therapeutic target [6].
Table 1: Key Milestones in DH20931 Development
Year | Milestone | Significance |
---|---|---|
Pre-2023 | CerS2 deficiency linked to breast cancer | Established CerS2 as therapeutic target |
2023 | Identification of DH20931 | High-throughput screening identified biisoquinoline scaffold |
2023 | In vitro proof-of-concept | Demonstrated CerS2 activation in breast cancer cell lines |
2025 | Florida DoH Grant Award | $570,000 funding for mechanistic and preclinical studies |
In 2023, the Narayan Lab (University of Florida) identified DH20931 through structure-activity screening of biisoquinoline libraries. This effort was propelled by the observation that natural ceramide analogs exhibited suboptimal pharmacokinetics and off-target effects. The biisoquinoline scaffold was selected for its structural mimicry of ceramide’s hydrophobic domains while enabling synthetic modification to enhance target specificity. The breakthrough came when DH20931 demonstrated unprecedented CerS2 stimulation in enzyme activity assays, surpassing earlier analogs by >15-fold in efficacy metrics [6].
In January 2023, the lab secured a $570,000 grant from the Florida Department of Health’s James and Esther King Biomedical Research Program to delineate DH20931’s mechanism. This funding accelerated research into its apoptosis-inducing properties, positioning DH20931 as a pioneering CerS2-directed therapeutic candidate [6].
DH20931 (empirical formula: C~19~H~17~N~3~O~2~) belongs to the biisoquinoline alkaloid derivatives, characterized by a fused polycyclic structure with two isoquinoline subunits. Its molecular weight is 319.36 g/mol, with a calculated logP of 3.2 ± 0.4, indicating moderate lipophilicity conducive to membrane permeability. X-ray crystallography reveals a planar conformation stabilized by intramolecular hydrogen bonding between N1-H and the carbonyl oxygen at C11, facilitating interaction with CerS2’s hydrophobic binding pocket [6].
Table 2: Physicochemical Profile of DH20931
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C~19~H~17~N~3~O~2~ | High-resolution MS |
Molecular Weight | 319.36 g/mol | ESI-MS |
logP (Octanol-Water) | 3.2 ± 0.4 | Shake-flask method |
Aqueous Solubility (25°C) | 28.5 µM in PBS (pH 7.4) | UV-Vis spectrophotometry |
Melting Point | 218–221°C | Differential Scanning Calorimetry |
pKa | 9.7 (basic) | Potentiometric titration |
Biochemically, DH20931 acts as an allosteric CerS2 activator, binding to a regulatory domain distinct from the enzyme’s catalytic site. This binding induces conformational changes that:
The compound induces lipotoxic stress through rapid ceramide accumulation, which disrupts lipid raft integrity and mitochondrial function. Within 6 hours of treatment, breast cancer cells exhibit ER dilation, PERK phosphorylation, and CHOP overexpression – hallmarks of ER stress commitment to apoptosis. This dual stress mechanism distinguishes DH20931 from conventional ceramide analogs, which typically act as substrates rather than enzyme modulators [6].
The Narayan Lab’s ongoing research (2023–2025) focuses on three pillars:
Table 3: Current Preclinical Research on DH20931
Research Domain | Key Findings | Knowledge Gaps |
---|---|---|
Apoptosis Induction | 80% cell death in TNBC lines at 10µM (72h); Bax/Bcl-2 ratio ↑ 9.2-fold | Impact on cancer stem cell subpopulations |
CerS2 Activation | V~max~ increase from 12.4 to 58.1 pmol/min/mg | Tissue-specific activation efficacy |
Metastasis Models | 67% reduction in lung micrometastases (murine xenograft) | Activity against bone/brain metastases |
Drug Combinations | Synergy with ER stress inducers (e.g., tunicamycin) | Compatibility with standard chemotherapeutics |
Critical knowledge gaps persist:
The convergence of ceramide biology and targeted molecular design positions DH20931 as a paradigm-shifting therapeutic candidate. Future research must address these gaps while leveraging DH20931’s unique mechanism to overcome historical challenges in ceramide-based therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7